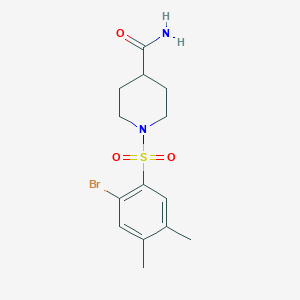

1-((2-Bromo-4,5-dimethylphenyl)sulfonyl)piperidine-4-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“1-((2-Bromo-4,5-dimethylphenyl)sulfonyl)piperidine-4-carboxamide” is a chemical compound. It contains a piperidine ring, which is a common structural motif in many pharmaceuticals and other active compounds .

Synthesis Analysis

The synthesis of piperidine derivatives can involve various methods, including the cyclization of 1,2-diamine derivatives with sulfonium salts . A key step in the synthesis of 2-substituted chiral piperazines involves an aza-Michael addition between a diamine and an in situ generated sulfonium salt .Molecular Structure Analysis

The molecular structure of this compound includes a piperidine ring, a sulfonyl group attached to a 2-bromo-4,5-dimethylphenyl group, and a carboxamide group .Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the search results, piperidine derivatives are known to be involved in a variety of chemical reactions. For instance, protodeboronation of pinacol boronic esters has been reported, which is a valuable transformation in organic synthesis .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, and density, are not specified in the search results .Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

1-((2-Bromo-4,5-dimethylphenyl)sulfonyl)piperidine-4-carboxamide derivatives play a significant role in medicinal chemistry due to their biological activities. Sulfonyl hydrazone scaffold and piperidine rings are pivotal in the synthesis of compounds with potential antioxidant and anticholinesterase activities. These compounds are synthesized via microwave-assisted methods and evaluated for their biological activities, demonstrating potential as therapeutic agents in treating conditions related to oxidative stress and enzyme inhibition (Nurcan Karaman et al., 2016).

Alzheimer’s Disease Research

The compound's derivatives have been synthesized to evaluate new drug candidates for Alzheimer’s disease, showing promise in enzyme inhibition activity against acetylcholinesterase (AChE), a key target in Alzheimer's therapy (A. Rehman et al., 2018).

Antimyotonic Agents

Derivatives of this compound have been designed as potent skeletal muscle sodium channel blockers, suggesting their application in developing antimyotonic agents. This shows the versatility of the compound's derivatives in targeting ion channels for therapeutic purposes (A. Catalano et al., 2008).

Polymer Science

In the field of polymer science, derivatives of this compound are utilized in the synthesis of hyperbranched polymers, highlighting their importance in material science for creating novel polymers with specific properties (D. Yan & Chao Gao, 2000).

Anticancer Research

The compound's derivatives have also been explored as potential anticancer agents. This is exemplified by the synthesis of piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids, which were evaluated for their anticancer potential, indicating the compound's relevance in the development of new cancer treatments (A. Rehman et al., 2018).

Safety and Hazards

Zukünftige Richtungen

Piperidine derivatives, including “1-((2-Bromo-4,5-dimethylphenyl)sulfonyl)piperidine-4-carboxamide”, continue to be an area of interest in the field of organic synthesis and pharmaceutical research . Future research may focus on developing new synthesis methods, exploring their biological activity, and optimizing their properties for specific applications.

Eigenschaften

IUPAC Name |

1-(2-bromo-4,5-dimethylphenyl)sulfonylpiperidine-4-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19BrN2O3S/c1-9-7-12(15)13(8-10(9)2)21(19,20)17-5-3-11(4-6-17)14(16)18/h7-8,11H,3-6H2,1-2H3,(H2,16,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJRAWAFUMCNQGC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C)Br)S(=O)(=O)N2CCC(CC2)C(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19BrN2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-((5-methoxy-2,4-dimethylphenyl)sulfonyl)-1H-benzo[d][1,2,3]triazole](/img/structure/B497872.png)

![1-((2-ethoxy-5-isopropylphenyl)sulfonyl)-1H-benzo[d][1,2,3]triazole](/img/structure/B497874.png)

![1-((2-ethoxy-4,5-dimethylphenyl)sulfonyl)-1H-benzo[d][1,2,3]triazole](/img/structure/B497875.png)

![1-[(4-bromo-2,5-dimethoxyphenyl)sulfonyl]-1H-benzotriazole](/img/structure/B497876.png)

![1-((2-ethoxy-5-isopropyl-4-methylphenyl)sulfonyl)-1H-benzo[d][1,2,3]triazole](/img/structure/B497877.png)

![1-[(4,5-dichloro-2-methylphenyl)sulfonyl]-1H-benzotriazole](/img/structure/B497878.png)

![3-{[(5-Chloro-2-ethoxyphenyl)sulfonyl]amino}benzoic acid](/img/structure/B497882.png)

![3-{[(2-Ethoxy-4,5-dimethylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B497883.png)

![3-{[(5-Methoxy-2,4-dimethylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B497885.png)